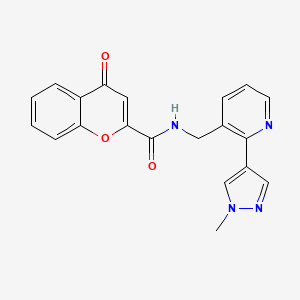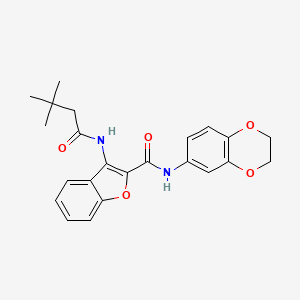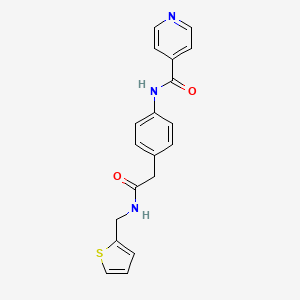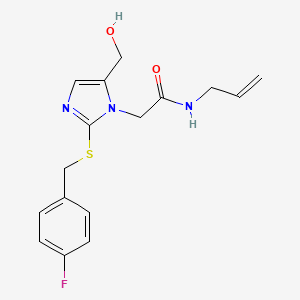
3-(4-fluorophenyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-fluorophenyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azepane” appears to contain several functional groups. It has a fluorophenyl group, a methylimidazole group, and a sulfonyl group attached to an azepane ring. Each of these groups could potentially contribute to the compound’s properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the azepane ring. The exact structure could influence the compound’s physical and chemical properties .Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the exact reactions this compound would undergo. The presence of the sulfonyl group could make it a good electrophile, while the fluorophenyl and methylimidazole groups could potentially participate in various organic reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could make it relatively nonpolar and potentially volatile .Applications De Recherche Scientifique
Proton Exchange Membranes in Fuel Cells
Sulfonated poly(arylene ether sulfone)s, similar in structural motif to the sulfonated component in the query compound, have been synthesized and evaluated for their use as proton exchange membranes (PEMs) in fuel cells. These materials exhibit high proton conductivity and thermal stability, making them suitable for energy conversion applications. The incorporation of fluorophenyl groups, akin to those in the query compound, could further modulate the polymer properties, enhancing their utility in fuel cell technologies (Kim, Robertson, & Guiver, 2008).
Organocatalysis
Imidazole-based zwitterionic salts, sharing the imidazolyl structural feature with the query compound, have been identified as efficient organocatalysts for regioselective ring-opening reactions. This catalytic activity highlights the potential of imidazole-containing compounds in synthetic organic chemistry, facilitating the construction of complex molecules (Ghosal et al., 2016).
Antimicrobial Activity
Compounds containing imidazole and fluorophenyl groups have demonstrated antimicrobial activities. The structural analogy suggests that 3-(4-fluorophenyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azepane may also possess bioactive properties, potentially serving as a lead compound in the development of new antimicrobial agents (Menozzi et al., 2004).
Electroactive Polymers
The electrochemical polymerization of related fluorophenyl compounds has been explored for the synthesis of electroactive polymers. These polymers exhibit unique properties such as reversible doping-dedoping behavior, making them candidates for electronic and optoelectronic applications (Naudin et al., 2002).
Drug Metabolism Studies
The application of biocatalysis to drug metabolism has been demonstrated using compounds with structural features similar to those of the query compound. This approach facilitates the preparation of mammalian metabolites, aiding in the study of drug metabolism and the identification of potential metabolites with pharmacological interest (Zmijewski et al., 2006).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-1-(1-methylimidazol-4-yl)sulfonylazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O2S/c1-19-11-16(18-12-19)23(21,22)20-9-3-2-4-14(10-20)13-5-7-15(17)8-6-13/h5-8,11-12,14H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXGTEAVAMPDIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCCCC(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,3-dimethylbutanamide](/img/structure/B2970684.png)


![(E)-9-methyl-4-oxo-2-(p-tolylamino)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde O-acetyl oxime](/img/structure/B2970687.png)

![N-(4-chlorobenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2970689.png)
![2-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2970690.png)

![6-(2-hydroxyethyl)-4-(thiophen-2-yl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2970694.png)
![N-(2,3-dimethylphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2970698.png)



![benzyl 2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2970704.png)
